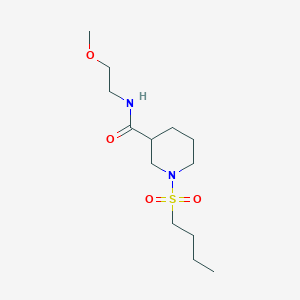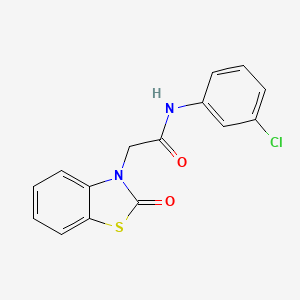
6,7-dimethoxy-2-(2-thienylcarbonyl)-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
- Synthesis Approaches : The synthesis of tetrahydroisoquinoline derivatives, including 6,7-dimethoxy variants, often involves multistep chemical processes. Gitto et al. (2010) detailed the synthesis of a series of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines, demonstrating a structure-activity relationship in anticonvulsant effects (Gitto et al., 2010). Additionally, Blank and Opatz (2011) discussed the enantioselective synthesis of tetrahydroprotoberberines from 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile, illustrating the versatility of this compound in synthetic organic chemistry (Blank & Opatz, 2011).
Molecular Structure Analysis
- Crystal Structure and Stereochemistry : Mondeshka et al. (1992) investigated the resolution and absolute stereochemistry of 6,7-dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline, providing insights into the molecular structure through X-ray diffractometry (Mondeshka et al., 1992). This study is critical in understanding the three-dimensional arrangement of atoms in this class of compounds.
Chemical Reactions and Properties
- Reactivity and Pharmacological Profile : Gitto et al. (2009) synthesized a series of 1-aryl-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamides and evaluated their anticonvulsant properties, highlighting the chemical reactivity and potential pharmacological applications of these derivatives (Gitto et al., 2009).
Physical Properties Analysis
- Solid State Characteristics : The structure of 1-[bis(hydroxymethyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, determined by X-ray crystallography, gives insight into the physical properties of such compounds in the solid state. This study by Argay et al. (1995) is crucial for understanding the physical characteristics of these molecules (Argay et al., 1995).
Applications De Recherche Scientifique
Enantioselective Synthesis and Alkaloid Production
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile serves as a precursor for the enantioselective synthesis of various alkaloids. Controlled deprotonation in the α-position and subsequent alkylation enable the preparation of benzylisoquinolines and tetrahydroprotoberberines, such as (+)-laudanidine and (-)-corytenchine. This method facilitates the production of dimeric alkaloids through Ullmann diaryl ether syntheses, highlighting its significance in the synthesis of complex natural products (Blank & Opatz, 2011).
Dynamic Kinetic Enzymatic Hydrolysis
The first synthesis of both enantiomers of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid demonstrates the application of dynamic kinetic resolution. This process, catalyzed by CAL-B- or subtilisin Carlsberg, utilizes enantioselective hydrolysis, achieving high enantiopurity and good yields. Such methodologies underscore the importance of these compounds in developing chiral building blocks for pharmaceutical applications (Paál et al., 2008).
Local Anesthetic Activity and Acute Toxicity Evaluation
A one-step synthesis method for 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines reveals their potential in medical applications, particularly as local anesthetics. These compounds exhibit significant local anesthetic activity, comparable to or better than lidocaine, while also demonstrating acceptable pharmacodynamic and pharmacokinetic properties. The study provides valuable insights into the structure-toxicity relationship, essential for designing safer pharmaceutical agents (Azamatov et al., 2023).
Anticonvulsant Properties
Research into 6,7-dimethoxyisoquinoline derivatives has identified compounds with promising anticonvulsant effects. The synthesis of new 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines, based on established structure-activity relationships, led to the discovery of molecules with significant anticonvulsant activity, offering potential for the development of new epilepsy treatments (Gitto et al., 2010).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-19-13-8-11-5-6-17(10-12(11)9-14(13)20-2)16(18)15-4-3-7-21-15/h3-4,7-9H,5-6,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYISWPEGKHZNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)C3=CC=CS3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(thiophen-2-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-methyl-5-isoxazolyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5539190.png)
![N,N-dimethyl-4-[(4-methyl-1-piperazinyl)methyl]aniline](/img/structure/B5539200.png)
![2,3-dimethyl-8-methylene-7,8-dihydro-4H-[1,3]thiazolo[3,2-a]thieno[3,2-e]pyrimidin-4-one](/img/structure/B5539211.png)
![4-(3-chlorophenyl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-2-pyrimidinamine hydrochloride](/img/structure/B5539214.png)
![{[5-(4-bromo-2-methylphenyl)-2-furyl]methyl}methylamine hydrochloride](/img/structure/B5539219.png)


![1-(4-fluoro-2-methylphenyl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-4-piperidinamine dihydrochloride](/img/structure/B5539253.png)
![N-[2-(1H-imidazol-1-yl)benzyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5539263.png)
![2-{3-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylcarbonyl]phenyl}-4-methyl-1(2H)-phthalazinone hydrochloride](/img/structure/B5539273.png)
![2,3-dimethyl-5-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5539282.png)
![4-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}-2-butyn-1-yl 2-thiophenecarboxylate](/img/structure/B5539286.png)
![1-methyl-8-{[(4-methylbenzyl)amino]carbonyl}-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5539294.png)
![N-[(3S*,4R*)-1-[5-(methoxymethyl)-2-furoyl]-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5539295.png)